N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 111752-50-2
VCID: VC21487855
InChI: InChI=1S/C22H29N3O5S/c1-17-3-9-22(10-4-17)31(28,29)25-13-11-24(12-14-25)15-20(27)16-30-21-7-5-19(6-8-21)23-18(2)26/h3-10,20,27H,11-16H2,1-2H3,(H,23,26)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O
Molecular Formula: C22H29N3O5S
Molecular Weight: 447.5g/mol

N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide

CAS No.: 111752-50-2

Cat. No.: VC21487855

Molecular Formula: C22H29N3O5S

Molecular Weight: 447.5g/mol

* For research use only. Not for human or veterinary use.

N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide - 111752-50-2

Specification

CAS No. 111752-50-2
Molecular Formula C22H29N3O5S
Molecular Weight 447.5g/mol
IUPAC Name N-[4-[2-hydroxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]acetamide
Standard InChI InChI=1S/C22H29N3O5S/c1-17-3-9-22(10-4-17)31(28,29)25-13-11-24(12-14-25)15-20(27)16-30-21-7-5-19(6-8-21)23-18(2)26/h3-10,20,27H,11-16H2,1-2H3,(H,23,26)
Standard InChI Key SOEMDSGGDQGFCC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O

Introduction

Chemical Identity and Structural Properties

N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide, identified by CAS number 111752-50-2, belongs to a class of functionalized acetamide derivatives with a complex structure incorporating multiple functional groups. The compound features a molecular formula of C22H29N3O5S and possesses a molecular weight of 447.5 g/mol. Its IUPAC nomenclature is N-[4-[2-hydroxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]acetamide, which accurately describes its structural components including the acetamide, phenyl, propoxy, piperazinyl, and tosyl (4-methylphenylsulfonyl) moieties.

The structural framework incorporates several key functional groups that contribute to its chemical behavior and potential biological interactions. The molecule contains a central hydroxypropoxy linker connecting a tosylpiperazine unit to an acetamidophenyl group. This arrangement creates a complex spatial configuration with multiple potential interaction sites for biological targets. The presence of hydrogen bond donors and acceptors within the structure suggests capabilities for diverse molecular recognition events.

Physical and Chemical Data

The comprehensive physical and chemical properties of N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide are summarized in the following table:

PropertyValue
CAS Number111752-50-2
Molecular FormulaC22H29N3O5S
Molecular Weight447.5 g/mol
IUPAC NameN-[4-[2-hydroxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]acetamide
InChIInChI=1S/C22H29N3O5S/c1-17-3-9-22(10-4-17)31(28,29)25-13-11-24(12-14-25)15-20(27)16-30-21-7-5-19(6-8-21)23-18(2)26/h3-10,20,27H,11-16H2,1-2H3,(H,23,26)
InChIKeySOEMDSGGDQGFCC-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O

This compound's structure incorporates multiple functional groups that contribute to its reactivity profile and solubility characteristics. The hydroxyl group imparts hydrogen bonding capabilities, while the tosylpiperazine moiety contributes to its potential interactions with biological targets. The acetamide group provides additional hydrogen bonding sites, which may influence both solubility and receptor binding properties.

Synthesis Methodology

The synthesis of N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide typically involves a multi-step organic synthesis approach, requiring precise reaction conditions and purification techniques. The synthetic pathway generally incorporates several key reaction stages designed to construct the complex molecular architecture of this compound.

Synthetic Challenges and Considerations

The synthesis of this compound presents several challenges that researchers must address to achieve satisfactory results:

  • Regioselective functionalization of the phenyl acetamide core

  • Controlled incorporation of the hydroxypropoxy linker

  • Efficient coupling with the tosylpiperazine unit

  • Purification procedures to ensure high chemical purity

  • Verification of structural integrity through spectroscopic analysis

Advanced techniques in organic synthesis, including protection-deprotection strategies and selective catalytic methodologies, are typically employed to overcome these challenges and optimize synthetic efficiency.

Biological Activity and Pharmacological Properties

Research indicates that N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide and structurally related compounds exhibit various biological activities that warrant further investigation. The presence of the tosylpiperazine unit suggests potential interactions with neurotransmitter systems, which could be explored for therapeutic applications in neurological and psychiatric conditions.

Receptor Interactions

The structural features of this compound, particularly the tosylpiperazine moiety, suggest potential interactions with various receptor systems. Compounds containing piperazine scaffolds often display affinity for neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. The specific binding profile of N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide would require detailed receptor affinity studies to characterize fully.

While structurally related compounds have demonstrated activity at various receptor targets, the precise pharmacological profile of this specific compound requires additional research to elucidate. The tosyl group attached to the piperazine ring may influence receptor selectivity and binding affinity, potentially differentiating this compound from other piperazine derivatives.

In Vitro Studies

In vitro studies represent a critical component in evaluating the biological efficacy of N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide. These investigations typically assess several parameters to characterize the compound's biological behavior and potential therapeutic applications:

  • Receptor binding profiles and affinity measurements

  • Cell-based assays to evaluate functional responses

  • Enzyme inhibition or activation properties

  • Cellular toxicity assessments

  • Structure-activity relationship analyses

Structure-Activity Relationships

Understanding the relationship between the structural features of N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide and its biological activity is essential for potential therapeutic development. By comparing this compound with structurally related molecules, researchers can identify key structural elements that contribute to specific biological activities.

For perspective, we can examine a related compound, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide (CAS: 85868-52-6), which shares some structural similarities but differs in key aspects . This related compound has a molecular weight of 353.5 g/mol and contains a phenylpiperazine moiety instead of the tosylpiperazine group present in our target compound .

Comparative Analysis

The structural differences between N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide and related compounds may significantly impact their biological profiles:

FeatureN-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamideN-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide
Molecular Weight447.5 g/mol353.5 g/mol
Molecular FormulaC22H29N3O5SC21H27N3O2
Key Structural FeatureTosylpiperazine groupPhenylpiperazine group
Hydroxyl GroupPresent on propoxy linkerAbsent
Sulfonyl GroupPresentAbsent

These structural distinctions likely result in different pharmacokinetic properties, receptor binding profiles, and biological activities. The tosyl group in the target compound introduces additional hydrogen bond acceptors and increases molecular weight, potentially affecting membrane permeability and distribution in biological systems.

Analytical Methods and Characterization

The proper characterization of N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide is essential for ensuring compound identity and purity in research applications. Various analytical techniques can be employed to verify structural integrity and chemical purity.

Spectroscopic Methods

Several spectroscopic techniques are commonly used to characterize compounds like N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis

  • Ultraviolet-Visible (UV-Vis) spectroscopy for chromophore characterization

The specific spectral data for this compound could provide valuable reference information for researchers working with this material. However, detailed spectroscopic data is not provided in the available search results.

Chromatographic Analysis

Chromatographic techniques play a crucial role in assessing the purity of synthetic compounds:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity screening

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile component analysis

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for comprehensive characterization

These techniques, when appropriately validated, provide reliable methods for quality control and characterization of N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide in research settings.

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